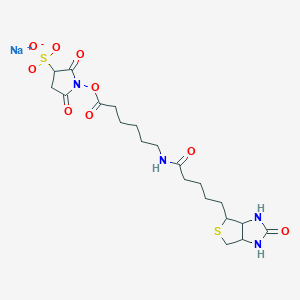

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sel de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate involves the activation of biotin with N-hydroxysuccinimide (NHS) in the presence of a sulfo-group, which increases the compound's solubility in water. This modification enables the compound to react with primary amine groups found in proteins under mild conditions, thereby attaching a biotin tag to the protein without significantly affecting its structure or function.

Molecular Structure Analysis

The molecular structure of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate features a biotin moiety linked to a hexanoic acid chain, which is further connected to an NHS ester. This structure is critical for its function, as the NHS ester is reactive towards primary amines, allowing for the covalent attachment of biotin to proteins, while the biotin moiety facilitates interaction with streptavidin.

Chemical Reactions and Properties

Upon reaction with primary amine groups in proteins, Sulfo-N-succinimidyl 6-(biotinamido) hexanoate forms stable amide bonds, resulting in the permanent labeling of the protein with biotin. This reaction is highly specific and efficient, occurring under mild buffer conditions, thereby preserving the integrity of the protein's structure and activity.

Physical Properties Analysis

The sodium salt form of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate is highly soluble in water, which is advantageous for its application in aqueous biological systems. Its solubility facilitates easy handling and application in various biochemical assays where protein labeling is required.

Chemical Properties Analysis

This compound is stable under a wide range of pH values, making it suitable for use in different biochemical assays. However, its NHS ester group is susceptible to hydrolysis in aqueous solutions, especially at alkaline pH levels. Therefore, it is recommended to use freshly prepared solutions and to conduct reactions at neutral to slightly acidic pH levels to optimize efficiency and minimize hydrolysis.

For detailed research and applications of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt in biochemical assays, see the studies by (Dentler, 1992), (Ezeokonkwo et al., 2003), and (Azim-Zadeh et al., 2007) among others. These studies provide insights into the utility of this compound for labeling proteins and studying their properties in various biological contexts.

Applications De Recherche Scientifique

Investigation du mécanisme biochimique

“Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sel de sodium” a été utilisé comme système modèle pour étudier les mécanismes biochimiques de la lyse cellulaire et de la réponse immunitaire .

Marquage des protéines de surface cellulaire

Ce composé est particulièrement utile pour le marquage et la purification des protéines de surface cellulaire . Son groupe sulfonate l'empêche de pénétrer les membranes cellulaires , ce qui en fait le choix idéal pour les études sur les protéines de surface.

Purification des protéines

Le bras espaceur clivable du composé permet la libération des protéines initialement biotinylées des colonnes d'affinité à la streptavidine . Cette caractéristique est bénéfique dans les processus de purification des protéines.

Inhibition de la liaison à la streptavidine

Le composé peut se lier à la streptavidine et inhiber sa capacité à se lier . Cette propriété peut être exploitée dans divers dosages biochimiques impliquant des interactions streptavidine-biotine.

Recherche en protéomique

“this compound” est un produit destiné à la recherche en protéomique . Il peut être utilisé dans diverses applications protéomiques, notamment l'identification et la quantification des protéines.

Mécanisme D'action

Target of Action

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt, also known as Sulfo-NHS-LC-Biotin, primarily targets proteins on the cell surface . It is a biotinylation reagent used for labeling these proteins .

Mode of Action

The compound interacts with its targets through a process called biotinylation . Biotinylation is a process where biotin is attached to proteins, and in this case, Sulfo-NHS-LC-Biotin is used to attach biotin to cell surface proteins . The compound can also bind to streptavidin and inhibit its ability to bind to other molecules .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving protein interactions and signaling . By labeling proteins with biotin, researchers can track these proteins and observe their behavior in various biochemical pathways. This can provide valuable insights into protein function, interactions, and the role of these proteins in cellular processes .

Pharmacokinetics

It’s important to note that the compound is water-soluble , which can influence its distribution and interaction with proteins.

Result of Action

The primary result of the action of Sulfo-NHS-LC-Biotin is the labeling of cell surface proteins with biotin . This allows for the tracking and study of these proteins, facilitating research into their function and behavior. Additionally, the compound’s ability to bind to streptavidin and inhibit its binding to other molecules can be used to investigate the mechanisms of cell lysis and antibody response .

Action Environment

The action of Sulfo-NHS-LC-Biotin can be influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of biotinylation. Furthermore, the compound’s water solubility means that it can be affected by the hydration status of the environment . As a laboratory reagent, it is typically used under controlled environmental conditions.

Analyse Biochimique

Biochemical Properties

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt is a protein crosslinker . It contains a spacer arm off the valeric acid side chain of D-biotin with an NHS ester group at its end . The NHS ester group at the end of this compound covalently binds to amine groups in proteins and other molecules, forming a stable amide linkage and releasing the NHS group . The 6-aminocaproic acid spacer of this compound greatly increases the length between a covalently modified molecule and the bicyclic biotin rings, leading to a better binding potential for avidin or streptavidin probes .

Cellular Effects

Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt can be used for labeling cell surface proteins . This compound can bind to streptavidin and inhibit its ability to bind . This property makes it a valuable tool in the study of cell surface proteins and their roles in cellular processes.

Molecular Mechanism

The molecular mechanism of action of Sulfo-N-succinimidyl 6-(biotinamido) hexanoate, sodium salt involves the formation of a stable amide linkage with amine groups in proteins and other molecules . This reaction releases the NHS group and results in the covalent binding of the compound to the target molecule . The presence of the 6-aminocaproic acid spacer allows for better binding potential with avidin or streptavidin probes .

Propriétés

IUPAC Name |

sodium;2,5-dioxo-1-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyloxy]pyrrolidine-3-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O9S2.Na/c25-15(7-4-3-6-13-18-12(11-34-13)22-20(29)23-18)21-9-5-1-2-8-17(27)33-24-16(26)10-14(19(24)28)35(30,31)32;/h12-14,18H,1-11H2,(H,21,25)(H2,22,23,29)(H,30,31,32);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWLCLUQNFDIS-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N4NaO9S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405518 |

Source

|

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191671-46-2 |

Source

|

| Record name | Sodium 2,5-dioxo-1-[(6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanoyl)oxy]pyrrolidine-3-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.